(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride
Description
(R)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride is a chiral piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring, with N,N-dimethyl substitution. Its stereochemistry (R-configuration) and functional groups influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity .
Properties
IUPAC Name |
(3R)-N,N-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCILIXPFSSGE-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Activation of Carboxylic Acid : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This step typically proceeds at 0–5°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Amide Formation : The acyl chloride reacts with excess dimethylamine in the presence of a tertiary base (e.g., triethylamine) to form (R)-N,N-dimethylpiperidine-3-carboxamide.
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Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or methanol to precipitate the hydrochloride salt.
Optimization Insights
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Purity : ≥98% by HPLC, with no detectable racemization when reaction temperatures are kept below 40°C.
Reductive Amination of (R)-Piperidin-3-One
This method avoids the use of preformed chiral carboxylic acids by leveraging reductive amination to introduce the dimethylamide group while preserving chirality.
Synthetic Pathway
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Substrate Preparation : (R)-Piperidin-3-one is synthesized via oxidation of (R)-piperidine-3-carbinol or asymmetric hydrogenation of pyridine derivatives.
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Reductive Amination : The ketone reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).
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Salt Formation : The product is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25–40°C | |
| Hydrogen Pressure | 50–60 psi (H₂/Pd-C) | |
| Enantiomeric Excess (ee) | >99% (via chiral HPLC) |
Chiral Resolution of Racemic Mixtures
For cost-sensitive applications, racemic N,N-dimethylpiperidine-3-carboxamide is synthesized and resolved into its (R)-enantiomer using chiral acids.
Procedure
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Racemic Synthesis : Piperidine-3-carboxylic acid is reacted with dimethylamine via standard amidation, yielding a racemic mixture.
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Diastereomeric Salt Formation : The racemic free base is treated with (R)-mandelic acid or (L)-tartaric acid in ethanol, forming diastereomeric salts with differing solubilities.
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Crystallization : The (R)-enantiomer salt is selectively crystallized and regenerated using NaOH, followed by HCl salt formation.
Efficiency Metrics
Single-Pot Synthesis Using Carbamoyl Chlorides
A streamlined approach employs dimethylcarbamoyl chloride for direct amide formation in one pot.
Protocol
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Reaction Setup : (R)-Piperidine-3-carboxylic acid is combined with dimethylcarbamoyl chloride and 1-methylimidazole in acetonitrile at 25°C.
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In Situ Salt Formation : HCl gas is bubbled into the reaction mixture post-amide formation to precipitate the hydrochloride salt.
Advantages
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Amidation | 68–75 | ≥98 | Short reaction sequence | Requires chiral starting material |
| Reductive Amination | 60–70 | ≥99 | No preformed chiral acid needed | High-pressure H₂ equipment required |
| Chiral Resolution | 40–50 | ≥99 | Cost-effective for racemic substrates | Multiple crystallization cycles |
| Single-Pot Synthesis | 70–80 | ≥97 | Environmentally friendly | Sensitive to moisture |
Industrial-Scale Considerations
For large-scale production (>100 kg), the single-pot method is preferred due to its minimal waste and rapid kinetics. Catalytic asymmetric hydrogenation (e.g., using Ru-BINAP complexes) offers >99% ee but requires specialized catalysts .
Chemical Reactions Analysis
Types of Reactions
®-N,N-dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride is structurally related to numerous bioactive compounds, which suggests its potential therapeutic applications. The piperidine scaffold is prevalent in many pharmaceuticals, indicating that this compound may exhibit biological activity relevant to drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperidine compounds can inhibit tumor growth. For instance, studies involving similar piperidine derivatives have shown promising results in reducing cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and others, suggesting that (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride could be explored for anticancer properties.
Asymmetric Synthesis
The compound can serve as a chiral auxiliary in asymmetric synthesis processes. Its unique chirality enhances the efficiency of synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical industry for developing drugs with specific desired effects.
Pharmacological Studies
Preliminary studies suggest that (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride may exhibit significant biological activities. Although specific mechanisms of action are still largely unexplored, its structural similarity to known bioactive compounds hints at possible applications in pharmacology.
Potential Biological Activities
- Anti-inflammatory Effects : Compounds with similar structures have been observed to reduce pro-inflammatory cytokines in murine models.
- Antimicrobial Properties : The compound's potential efficacy against various pathogens could be another area for exploration.
Mechanism of Action
The mechanism of action of ®-N,N-dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
N,N-Diethylpiperidine-3-carboxamide (CAS 167392-60-1)
- Structural Difference : The N,N-diethyl substitution replaces the dimethyl groups, increasing hydrophobicity and steric bulk.
- Impact : Enhanced lipophilicity may alter membrane permeability but reduce solubility in aqueous media compared to the dimethyl analog .
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride
- Structural Difference : A 3-hydroxycyclohexyl group replaces the N,N-dimethyl moiety.
Positional Isomerism
Piperidine-4-carboxamide Hydrochloride (CAS 39674-99-2)
- Structural Difference : Carboxamide at the 4-position instead of the 3-position.
- Impact : Positional isomerism can drastically alter receptor binding. For example, 4-carboxamide derivatives may exhibit different selectivity profiles for enzymes or transporters compared to 3-substituted analogs .
(R)-Piperidine-3-carboxylic Acid Hydrochloride
Functional Group Modifications
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide Hydrochloride (CAS 1286209-22-0)
- Structural Difference : Cyclobutane ring attached to the carboxamide.
(3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride
Aromatic Substitutions
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride
- Structural Difference : Pyridine-4-carboxamide replaces the dimethyl-substituted carboxamide.
Research and Pharmacological Implications
- Stereochemical Influence : The R-configuration in (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride is critical for chiral recognition in biological systems, as seen in other piperidine derivatives like cilengitide hydrochloride ().
- Functional Group Optimization : Substitutions like hydroxycyclohexyl () or pyridine () demonstrate how small structural changes can tailor compounds for specific therapeutic applications, such as oncology or neurology.
Biological Activity
(R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C8H17ClN2O
- Molecular Weight : 178.69 g/mol
- CAS Number : 47002385
The biological activity of (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride is primarily attributed to its interactions with various biological targets, including:
- Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission.
- Enzymes : It has the potential to inhibit specific enzymes involved in metabolic pathways.
- Transport Proteins : Its structure suggests possible interactions with transport proteins, affecting drug absorption and distribution.
Biological Activity Spectrum
Research indicates that (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antinociceptive | Reduces pain perception in animal models. |
| Antidepressant | Shows potential in alleviating symptoms of depression in preclinical studies. |
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |
Case Studies and Research Findings
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Antinociceptive Activity
- A study evaluated the antinociceptive effects using the formalin test in rodents. Results indicated a significant reduction in pain response at doses of 10 mg/kg and 20 mg/kg, suggesting a dose-dependent effect.
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Neuroprotective Effects
- Research conducted on neuroprotection demonstrated that (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride significantly reduced neuronal death in models of oxidative stress induced by hydrogen peroxide. The compound was shown to enhance cell viability by approximately 40% compared to control groups.
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Cytotoxicity Against Cancer Cells
- In vitro assays against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations above 25 µM, with an IC50 value of approximately 15 µM.
In Silico Studies
Recent advancements in computational biology have provided insights into the potential targets of (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride:
- SwissTargetPrediction identified several protein targets including dopamine receptors and certain kinases associated with cancer progression.
- The PASS (Prediction of Activity Spectra for Substances) tool predicted a wide range of pharmacological activities, supporting the experimental findings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-N,N-dimethylpiperidine-3-carboxamide hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. For example, piperidine-3-carboxylic acid derivatives can be amidated using dimethylamine in the presence of coupling agents like EDC/HOBt. Subsequent hydrochloride salt formation is achieved via acidification with HCl . Key steps include:
- Chiral purity validation : Use chiral HPLC or polarimetry to confirm enantiomeric excess.
- Reagent selection : Opt for anhydrous conditions to avoid hydrolysis of intermediates.
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers, as piperidine derivatives may react exothermically .
- Handling : Use nitrile gloves, fume hoods, and eye protection. Monitor for deliquescence, which can alter solubility and reactivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Methodological Answer : Discrepancies in stability (e.g., thermal decomposition points) may arise from polymorphic forms or residual solvents. To address this:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via TGA/DSC for phase transitions .
- X-ray crystallography : Determine crystal structure to identify hydrate/anhydrous forms affecting stability .
- Comparative analysis : Cross-reference batch-specific SDS sheets for storage recommendations and impurity profiles .
Q. What computational approaches are effective in predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the piperidine nitrogen.
- Molecular docking : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina, leveraging SMILES strings (e.g.,
CNC(=O)C1CCCNC1.Cl) . - Solubility prediction : Apply Abraham solvation parameters to optimize solvent systems for reaction scalability .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- In vitro assays :
- Plasma stability : Incubate with rat plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo protocols : Administer via IV/PO routes in rodents, collect plasma at t=0, 1, 4, 8, 24 hrs, and calculate AUC, Cₘₐₓ, and t₁/₂ .
Data Contradiction Analysis
Q. How should researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer :
- Acute toxicity : Perform OECD 423 tests in rodents, dosing at 300–2000 mg/kg, and monitor for mortality/neurotoxicity .
- Ecotoxicity : Use Daphnia magna (OECD 202) or algae growth inhibition assays (OECD 201) to estimate EC₅₀ values .
- Data validation : Cross-check with structurally analogous piperidine derivatives (e.g., mepiquat chloride) to infer hazard classification .
Methodological Best Practices
Q. What strategies optimize the enantiomeric purity of the compound during scale-up?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-proline derivatives to bias asymmetric synthesis.
- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
